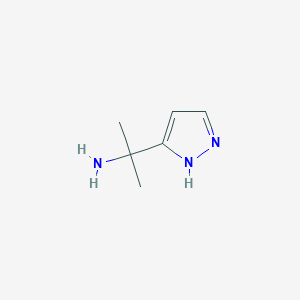

2-(1H-Pyrazol-3-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-(1H-pyrazol-5-yl)propan-2-amine |

InChI |

InChI=1S/C6H11N3/c1-6(2,7)5-3-4-8-9-5/h3-4H,7H2,1-2H3,(H,8,9) |

InChI Key |

PLHBPVXUPXJIER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=NN1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrazol 3 Yl Propan 2 Amine and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the pyrazole (B372694) ring from acyclic precursors that already contain or will form the desired substituted propylamine (B44156) moiety.

Precursor Chemistry and Starting Materials

The formation of the pyrazole ring is a cornerstone of many synthetic strategies. Key starting materials include hydrazine (B178648) derivatives, 1,3-dicarbonyl compounds, and other carbonyl-containing molecules.

A prevalent and foundational method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govresearchgate.net This reaction, known as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.comglobalresearchonline.net The reaction of hydrazine with a β-diketone can lead to the formation of two regioisomers, which necessitates careful control of reaction conditions for regioselectivity. nih.govmdpi.com

Hydrazine derivatives, both substituted and unsubstituted, are readily available and serve as the essential [NN] synthon for constructing the pyrazole core. nih.gov The choice of hydrazine will determine the substituent on the N1 position of the pyrazole ring. For the synthesis of N-unsubstituted pyrazoles like 2-(1H-pyrazol-3-yl)propan-2-amine, hydrazine hydrate (B1144303) is a common choice. researchgate.net

1,3-Diketones are another critical component. These can be synthesized in situ from ketones and acid chlorides, which are then directly converted to pyrazoles by the addition of hydrazine. organic-chemistry.org This one-pot approach is efficient and tolerates a wide range of functional groups. organic-chemistry.org Other 1,3-dielectrophilic units, such as α,β-unsaturated carbonyl compounds (enones and ynones), can also react with hydrazines to form the pyrazole ring. mdpi.comnih.gov For instance, α,β-unsaturated ketones react with hydrazine to yield pyrazolines, which are then oxidized to pyrazoles. mdpi.com

In addition to traditional carbonyl compounds, α,β-unsaturated nitriles with a leaving group at the β-position can react with hydrazine derivatives to produce 5-aminopyrazoles. mdpi.com

| Precursor Type | Examples | Role in Synthesis | Citation |

|---|---|---|---|

| Hydrazine Derivatives | Hydrazine hydrate, Phenylhydrazine, Hydrazides | Source of the two adjacent nitrogen atoms in the pyrazole ring. | nih.govresearchgate.net |

| 1,3-Dicarbonyl Compounds | Acetylacetone, Ethyl acetoacetate, 1,3-diketones | Provides the three-carbon backbone for the pyrazole ring. | nih.govmdpi.com |

| α,β-Unsaturated Carbonyls | Chalcones, Vinyl ketones | React with hydrazines to form pyrazolines, which are then oxidized to pyrazoles. | mdpi.com |

| Acetylenic Ketones | α,β-Alkynic aldehydes | Undergo cyclocondensation with hydrazines to form pyrazoles. | mdpi.com |

Reaction Conditions and Optimization Strategies

The conditions under which pyrazole synthesis is conducted significantly influence the reaction's efficiency, yield, and regioselectivity. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects: The choice of solvent can have a profound impact on the reaction outcome. For instance, in the condensation of 1,3-diketones with arylhydrazines, using N,N-dimethylacetamide as the solvent at room temperature has been shown to provide high yields and regioselectivity. organic-chemistry.org In contrast, conducting the same reaction in ethanol (B145695) may lead to a mixture of regioisomers. nih.gov The use of green solvents like glycerol-water mixtures has also been explored to develop more environmentally friendly protocols. researchgate.net

Temperature: Reaction temperature is another critical factor. While many pyrazole syntheses are carried out under reflux conditions, some methods have been developed to proceed at room temperature, which can improve the selectivity and reduce energy consumption. organic-chemistry.orgrsc.org For example, the condensation of diketones and hydrazines can be performed at room temperature in the presence of a catalytic amount of sulfuric acid. rsc.org

Catalysts: A variety of catalysts have been employed to enhance the rate and efficiency of pyrazole synthesis. These range from simple acids and bases to more complex metal-based and nanocatalysts.

Acid Catalysis: Lewis acids like lithium perchlorate (B79767) and protic acids such as sulfuric acid have been used to catalyze the condensation reaction. mdpi.comrsc.org

Metal Catalysts: Copper-catalyzed reactions have been shown to be efficient for pyrazole synthesis under acid-free conditions at room temperature. organic-chemistry.org Palladium catalysts are used in four-component coupling reactions to produce pyrazole derivatives. organic-chemistry.org

Nanocatalysts: Nano-ZnO has been utilized as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles. mdpi.com

Optimization strategies often involve screening different combinations of solvents, temperatures, and catalysts to identify the conditions that provide the highest yield of the desired product with the best regioselectivity and in the shortest reaction time.

| Parameter | Condition/Catalyst | Effect | Citation |

|---|---|---|---|

| Solvent | N,N-Dimethylacetamide | High regioselectivity at room temperature. | organic-chemistry.org |

| Glycerol-Water | Environmentally benign, catalyst-free conditions. | researchgate.net | |

| Temperature | Room Temperature | Improved selectivity and reduced energy consumption. | organic-chemistry.orgrsc.org |

| Reflux | Commonly used for driving the reaction to completion. | mdpi.com | |

| Catalyst | Sulfuric Acid | Effective for solventless condensation. | rsc.org |

| Copper | Enables acid-free reaction conditions at room temperature. | organic-chemistry.org | |

| Nano-ZnO | Efficient and environmentally friendly. | mdpi.com |

Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalyst-free and green chemistry approaches for the synthesis of pyrazoles.

One notable green approach involves the use of a glycerol-water mixture as a solvent. researchgate.net This method offers several advantages, including being economical, environmentally benign, and proceeding under mild reaction conditions without the need for a catalyst, while still providing good yields. researchgate.net

Solvent-free, or solid-state, reactions are another important green chemistry strategy. The condensation of a diketone and a hydrazine can be carried out at room temperature in the absence of a solvent, using only a catalytic amount of sulfuric acid. rsc.org This method significantly reduces waste and simplifies the work-up procedure. Another solvent-free approach utilizes tetrabutylammonium (B224687) bromide as a commercially available and reusable organic ionic salt to facilitate the reaction at room temperature. tandfonline.com

These catalyst-free and green methods are not only more sustainable but can also offer advantages in terms of operational simplicity and cost-effectiveness. The development of such protocols is a key area of ongoing research in pyrazole synthesis. thieme-connect.com

Indirect Synthetic Routes

Indirect synthetic routes involve the modification of a pre-existing pyrazole ring or a substituted propylamine derivative to arrive at the target molecule.

Derivatization of Pre-formed Pyrazole Scaffolds

This approach starts with a pyrazole ring that is already formed and then introduces or modifies the propylamine side chain. This can be a versatile strategy, as pyrazole itself and many of its simple derivatives are commercially available or readily synthesized.

Functionalization of the pyrazole ring can be achieved through various reactions. For example, a pyrazole with a suitable functional group, such as a formyl group (pyrazole-carbaldehyde), can serve as a starting point. nih.gov This aldehyde can then be subjected to a series of reactions to build the desired 2-aminopropane side chain.

Another strategy involves the use of pyrazole trifluoroborates, which are stable intermediates that allow for chemoselective halogenation and further functionalization to create fully substituted pyrazoles. mdpi.com The pyrazole ring can also be functionalized through aromatic substitution reactions. mdpi.com

Modifications of Substituted Propylamine Derivatives

In this alternative indirect route, the synthesis begins with a propylamine derivative that is then used to construct the pyrazole ring. For instance, a propylamine containing a suitable functional group could be reacted with reagents that lead to the formation of the pyrazole heterocycle.

One example of modifying a propylamine derivative involves the reaction of 3-chloropropylamine (B7771022) with a pyrazole under basic conditions. Another approach could involve the synthesis of functionalized propargylamines, which are versatile building blocks for various nitrogen-containing heterocycles. nih.gov These propargylamines can be synthesized through copper-catalyzed reactions involving an amine, an alkyne, and a ketone derivative. nih.gov The resulting propargylamine (B41283) could then potentially undergo cyclization reactions to form the pyrazole ring.

The modification of polyaniline with propylamine groups has also been reported, indicating that propylamine moieties can be introduced onto existing molecular backbones. researchgate.net While not a direct synthesis of the target compound, this demonstrates the feasibility of manipulating propylamine derivatives in synthetic chemistry.

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from three or more starting materials in a single operation. organic-chemistry.org Similarly, cascade reactions, where a series of intramolecular transformations occur sequentially without the isolation of intermediates, provide a powerful tool for the rapid assembly of intricate molecular architectures. researchgate.netmdpi.com

Several MCR strategies have been employed for the synthesis of pyrazole derivatives. One common approach involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine derivative to form the pyrazole ring. beilstein-journals.org For instance, the reaction of ketones with acid chlorides in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) can generate the dicarbonyl intermediate, which subsequently reacts with hydrazine to yield the corresponding pyrazole. beilstein-journals.org Another versatile MCR involves the condensation of aldehydes, malononitrile, and hydrazine derivatives, sometimes in a four-component reaction with a β-ketoester, to produce highly substituted pyrazoles and fused pyranopyrazoles. beilstein-journals.orgnih.gov

Cascade sequences are also prominent in pyrazole synthesis. A notable example is the palladium and copper-catalyzed Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones, providing a direct route to the pyrazole ring. rsc.orgresearchgate.net Other cascade processes include the reaction of α-diazoesters with ynones, proceeding through a [3+2] cycloaddition, shifts, and an N-H insertion to form substituted pyrazoles. researchgate.netmdpi.com Visible-light-promoted cascade reactions have also been developed, such as the Glaser coupling/annulation of alkynes and hydrazines to yield polysubstituted pyrazoles under mild conditions. mdpi.comnih.gov

Table 1: Examples of Multi-component and Cascade Reactions in Pyrazole Synthesis

| Reaction Type | Key Starting Materials | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Multi-component | Ketones, Acid Chlorides, Hydrazines | LiHMDS | Substituted Pyrazoles | beilstein-journals.org |

| Multi-component | Aldehydes, Malononitrile, Hydrazines | Base (e.g., piperidine) | Substituted Pyrazoles | beilstein-journals.orgnih.gov |

| Cascade | N-propargyl sulfonylhydrazones | Pd(II)/Cu(I) | Pyrazoles | rsc.orgresearchgate.net |

| Cascade | α-diazoesters, Ynones | Al(OTf)₃ | 4-Substituted Pyrazoles | researchgate.netmdpi.com |

| Cascade | Alkynes, Hydrazine Derivatives | Visible light, Ru(bpy)₃Cl₂ | Polysubstituted Pyrazoles | mdpi.comnih.gov |

Process Efficiency and Scalability Considerations

The transition from laboratory-scale synthesis to large-scale industrial production necessitates careful consideration of process efficiency, safety, and scalability. Key factors include optimizing reaction yields, maximizing atom economy, developing stereoselective methods where applicable, and implementing robust safety protocols.

Optimizing reaction yields is a critical aspect of process development. This often involves a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in the synthesis of trifluoromethylated pyrazoles, increasing the reaction temperature to 60 °C was found to improve the yield, while higher temperatures led to a decrease. nih.gov The choice of catalyst can also significantly impact yield; for example, nano-ZnO has been shown to be an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, leading to excellent yields and short reaction times. nih.gov

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials from the starting materials into the final product. jetir.org MCRs and cascade reactions are inherently more atom-economical than multi-step syntheses as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. organic-chemistry.org Solvent-free reaction conditions, such as grinding techniques, further enhance atom economy and provide an environmentally benign approach to pyrazoline derivatives. researchgate.net

The synthesis of chiral pyrazole derivatives, particularly those with a stereocenter adjacent to the pyrazole nitrogen, requires stereoselective methods to control the three-dimensional arrangement of atoms. rsc.orgrsc.org One approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which can be condensed with an aldehyde to form a chiral sulfinimine. rsc.orgrsc.org Subsequent stereoselective addition of a nucleophile to this imine, followed by further transformations, can lead to the desired chiral pyrazole derivative with high enantiomeric excess. rsc.orgrsc.org

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of chiral pyrazoles. metu.edu.tr For example, bifunctional organocatalysts, such as those based on quinine/squaramide, can be used in domino Michael addition reactions to produce chiral dihydropyrano[2,3-c]pyrazole derivatives with high enantioselectivity. metu.edu.tr The regio- and stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled by the presence or absence of a silver carbonate catalyst to selectively yield either (E)- or (Z)-N-carbonylvinylated pyrazoles. nih.gov

Table 2: Strategies for Stereoselective Pyrazole Synthesis

| Method | Key Feature | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | Use of tert-butanesulfinamide to direct stereoselective addition. | Synthesis of chiral PDE4 inhibitors. | rsc.orgrsc.org |

| Organocatalysis | Bifunctional quinine/squaramide catalysts for domino reactions. | Enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles. | metu.edu.tr |

| Catalyst Control | Ag₂CO₃ to switch between (E) and (Z) isomers. | Aza-Michael addition of pyrazoles to alkynes. | nih.gov |

The safe scale-up of chemical processes is paramount. This involves identifying and mitigating potential hazards associated with reagents, intermediates, and reaction conditions. For example, the use of hydrazine, a common reagent in pyrazole synthesis, requires careful handling due to its toxicity and potential instability. youtube.com

Flow chemistry offers a safer alternative to traditional batch processing, particularly when dealing with hazardous intermediates or highly exothermic reactions. mdpi.com By conducting reactions in a continuous stream within a microreactor, better control over temperature and pressure can be achieved, minimizing the risks associated with the accumulation of unstable intermediates. mdpi.com This approach has been successfully applied to the synthesis of pyrazoles, including the 1,3-dipolar cycloaddition of diazo compounds, where the in-situ generation and immediate consumption of the hazardous diazo species significantly improves safety. mdpi.com The development of "green" synthetic methods, such as using water as a solvent and employing recyclable catalysts, also contributes to a safer and more sustainable manufacturing process. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Studies of 2 1h Pyrazol 3 Yl Propan 2 Amine

Reactions at the Amine Functionality

The primary amine group in 2-(1H-Pyrazol-3-yl)propan-2-amine is a nucleophilic center, readily participating in reactions with electrophiles.

The amine group can be acylated to form amides, alkylated to yield secondary and tertiary amines, and arylated to produce N-aryl derivatives. These reactions are fundamental in modifying the compound's properties. For instance, acylation can introduce a variety of substituents, influencing the molecule's steric and electronic characteristics. tubitak.gov.tr Alkylation and arylation reactions expand the structural diversity of the resulting compounds. organic-chemistry.org

The primary amine of this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.comwikipedia.org This condensation reaction is typically reversible and can be catalyzed by acid. lumenlearning.com The formation of a C=N double bond is a key transformation, leading to compounds with distinct electronic and structural features. eijppr.comnih.gov The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the imine. eijppr.com The pH of the reaction medium is a critical factor, with optimal rates often observed around a pH of 5. lumenlearning.com

Table 1: Examples of Imine Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product |

|---|---|---|

| This compound | Benzaldehyde | N-Benzylidene-2-(1H-pyrazol-3-yl)propan-2-amine |

| This compound | Acetone (B3395972) | N-(Propan-2-ylidene)-2-(1H-pyrazol-3-yl)propan-2-amine |

This table presents hypothetical examples of imine formation based on general chemical principles of amine-carbonyl reactions.

The amine group can undergo condensation reactions with carboxylic acids and their derivatives to form amides. organic-chemistry.orgmasterorganicchemistry.com These reactions often require activating agents to facilitate the formation of the amide bond. tubitak.gov.trmasterorganicchemistry.com Similarly, the reaction with isocyanates or other carbamoylating agents leads to the synthesis of urea (B33335) derivatives. organic-chemistry.orgwikipedia.orgnih.govnih.gov The formation of amides and ureas introduces new functional groups that can participate in hydrogen bonding and alter the molecule's solubility and biological activity. nih.govnih.gov

Reactions at the Pyrazole (B372694) Core

The pyrazole ring is an aromatic heterocycle and can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as modifications at the N-H position. nih.govnih.govslideshare.netwikipedia.org

The pyrazole ring is susceptible to electrophilic substitution, with the position of attack depending on the directing effects of the substituents. nih.govrrbdavc.org Generally, electrophilic attack occurs preferentially at the C4 position. rrbdavc.org Nucleophilic substitution reactions are also possible, particularly at positions 3 and 5. nih.gov Halogenation of the pyrazole ring, for example, can be achieved using various halogenating agents, leading to the introduction of bromine, iodine, or chlorine atoms at the C4 position. beilstein-archives.org

Cycloaddition Reactions Involving the Pyrazole Ring

The 1H-pyrazole ring is an aromatic heterocycle, which typically imparts significant stability and a general reluctance to participate in cycloaddition reactions where it would act as a diene. However, its non-aromatic tautomer, 4H-pyrazole, can readily engage in such transformations, particularly the Diels-Alder reaction. nih.gov The reactivity of these systems is highly dependent on the substituents at the C4 position of the 4H-pyrazole ring.

Research has shown that 4H-pyrazoles bearing electron-withdrawing groups, such as fluoro substituents, react rapidly as Diels-Alder dienes even without a catalyst. nih.gov Conversely, when alkyl or chloro groups are present at the saturated C4 center, acid catalysis is often required to facilitate the reaction. nih.gov The enhanced reactivity of the fluorine-substituted variants is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy, a phenomenon confirmed by Density Functional Theory (DFT) calculations. nih.govraineslab.com These computational studies have become crucial in predicting the reactivity of various 4H-pyrazole scaffolds in bioorthogonal cycloadditions. raineslab.com

While the aromatic 1H-pyrazole is the more stable tautomer, it is conceivable that under specific conditions, it could isomerize to the reactive 4H-pyrazole form, thus allowing it to participate in cycloaddition. The inverse electron demand Diels-Alder reaction, a powerful tool for constructing heterocyclic systems, typically involves electron-deficient dienes. nih.gov While systems like 1,2,4,5-tetrazines are highly reactive in these cycloadditions, pyrazoles are less so, and their participation often requires specific activation strategies, such as the introduction of activating substituents or conversion to a less aromatic form. nih.govnih.govacs.org

| 4H-Pyrazole Diene | Substituent at C4 | Dienophile | Reaction Conditions | Reactivity Note | Reference |

|---|---|---|---|---|---|

| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | F, F | endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | Uncatalyzed | Highly reactive due to low LUMO energy and hyperconjugative antiaromaticity. | nih.gov |

| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | F, Methyl | BCN | Uncatalyzed | Shows high reactivity, though lower than the difluoro analogue, but greater stability toward nucleophiles. | nih.gov |

| 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole | Methyl, Methyl | BCN | Acid Catalysis Required | Significantly less reactive than fluoro-substituted pyrazoles; requires activation. | nih.gov |

| Oxetane 4H-pyrazole | Spirocyclic Oxetane | BCN | (Predicted) | Predicted to have high reactivity comparable to difluoro derivatives due to spirocyclization and hyperconjugation effects. | raineslab.com |

Transformations Involving the Propane (B168953) Backbone

The propane backbone of this compound offers additional sites for chemical modification, primarily centered around the primary amine and the attached isopropyl group.

The primary aliphatic amine of the propan-2-amine moiety is a key functional handle due to its nucleophilicity. This group is readily susceptible to a variety of transformations, allowing for the selective elaboration of the side chain. Standard amine chemistry can be applied to achieve these modifications. For instance, N-acylation using reagents like succinimidyl esters or acid chlorides can form stable amide bonds, a common strategy in bioconjugation and medicinal chemistry. thermofisher.com

Other potential transformations include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones to form a Schiff base intermediate, which is then reduced to yield a secondary or tertiary amine.

Michael Addition: As a nucleophile, the amine can participate in aza-Michael additions to activated alkenes. researchgate.net

The reactivity of the amine is influenced by its basicity and steric hindrance. thermofisher.com While the primary amine is the most reactive site, the tertiary carbon atom of the isopropyl group could potentially be functionalized through radical-based reactions, although this would likely require harsh conditions that could also affect the pyrazole ring. The selective modification of alkyl side chains is a known strategy for tuning the pharmacological properties of active molecules. nih.gov

| Reaction Type | Reagent Class | Product Functional Group | Significance | Reference |

|---|---|---|---|---|

| N-Acylation | Succinimidyl Esters, Acid Chlorides | Amide | Forms highly stable bonds; common in derivatization. | thermofisher.com |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduces new alkyl substituents. | nih.gov |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Forms C-N bonds with a wide range of substrates. | |

| Aza-Michael Addition | α,β-Unsaturated Carbonyls/Nitriles | β-Amino Carbonyl/Nitrile | Chemoselective C-N bond formation. | researchgate.net |

Synthesis of Complex Multifunctional Derivatives and Scaffolds

The bifunctional nature of this compound makes it an excellent starting scaffold for the synthesis of complex, multifunctional derivatives. Both the pyrazole ring and the side-chain amine can be functionalized, often in a sequential and controlled manner, to build molecular diversity.

The pyrazole ring itself can be elaborated through numerous modern synthetic methods. Transition-metal-catalyzed C-H functionalization reactions have emerged as a powerful strategy for directly installing new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized pyrazoles. rsc.org These methods provide access to a wide array of derivatives, including:

N-Alkylation and N-Arylation: Modifying the N1 position of the pyrazole ring is a common strategy to introduce substituents that can modulate biological activity and physicochemical properties. nih.gov

C-H Arylation/Alkenylation: Palladium- or rhodium-catalyzed reactions can introduce aryl or vinyl groups at the C4 or C5 positions.

Formylation: The Vilsmeier-Haack reaction (e.g., using POCl₃/DMF) is a classic method to install an aldehyde group, typically at the C4 position, which can then serve as a handle for further transformations. mdpi.com

Halogenation and Borylation: These reactions introduce functional groups that are versatile intermediates for subsequent cross-coupling reactions. nih.gov

By combining the transformations of the pyrazole core with the selective functionalization of the propan-2-amine side chain, a vast chemical space can be explored. For example, one could first perform an N-acylation on the side chain to install a desired functional group and then carry out a C-H arylation on the pyrazole ring to add another element of diversity. This modular approach is central to modern medicinal chemistry for the development of new therapeutic agents and chemical probes. nih.govresearchgate.net

| Reactive Site | Reaction Type | Example Reagents/Catalysts | Resulting Modification | Reference |

|---|---|---|---|---|

| Pyrazole Ring | N-Alkylation | Alkyl Halides, Base | N1-Substituted Pyrazole | nih.gov |

| C-H Functionalization (e.g., Arylation) | Aryl Halide, Pd or Rh catalyst | C4/C5-Aryl Pyrazole | rsc.org | |

| Formylation | POCl₃/DMF (Vilsmeier-Haack) | C4-Formyl Pyrazole | mdpi.com | |

| Fluorination | Electrophilic Fluorinating Agents (e.g., Selectfluor) | Fluorinated Pyrazole | nih.gov | |

| Propan-2-amine Side Chain | N-Acylation | Acid Chlorides, Anhydrides | N-Acyl Derivative (Amide) | thermofisher.com |

| Reductive Amination | Ketones/Aldehydes, NaBH₃CN | N-Alkyl Derivative |

Mechanistic Elucidation of Synthetic Pathways and Reactions

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the synthesis of pyrazole (B372694) derivatives, these studies often focus on the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. mdpi.comnih.gov

In a study on Ti-mediated oxidative pyrazole synthesis, it was found that the initial oxidation of a diazatitanacyclohexadiene intermediate is the rate-determining step. rsc.orgnih.gov The reaction rate showed a complex dependence on the concentration of the reactants, suggesting a mechanism involving equilibria such as monomer-dimer equilibrium and ligand dissociation prior to the rate-limiting step. rsc.org Specifically, the reaction order with respect to the titanium complex was found to be 0.7, while it was less than second order for pyridine (B92270), indicating that the dissociation of pyridine ligands is likely before or during the rate-determining step. rsc.org

The rate of pyrazole formation can be significantly influenced by the reaction conditions. For instance, solvent-free reactions have been shown to proceed faster than those in organic solvents like acetone (B3395972). tandfonline.com The use of a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) in solvent-free conditions, can further accelerate the reaction, leading to higher yields in shorter times. tandfonline.com

Table 1: Kinetic Data for Pyrazole Synthesis

| Reaction System | Rate-Determining Step | Key Kinetic Observations | Reference |

|---|---|---|---|

| Ti-mediated oxidative pyrazole synthesis | Initial oxidation of diazatitanacyclohexadiene | 0.7-order in Ti-complex, < -2nd order in pyridine | rsc.org |

| Solvent-free pyrazole synthesis | - | Faster reaction rate compared to acetone solvent | tandfonline.com |

| TBAB-catalyzed solvent-free synthesis | - | Increased reaction rate and yield | tandfonline.com |

Transition State Analysis and Reaction Energetics

Computational studies, such as Density Functional Theory (DFT), are instrumental in analyzing the transition states and reaction energetics of pyrazole synthesis. These studies help in understanding the stability of intermediates and the energy barriers associated with different reaction pathways.

For the tautomerization of pyrazoles, which is a fundamental process, computational studies have shown that water molecules can lower the energetic barriers by forming hydrogen bonds with the pyrazole nitrogen atoms. nih.gov The most stable transition state for water-aided proton transfer in pyrazole was found to involve two water molecules. nih.gov In the gas phase, the proton exchange is suggested to be more synchronous than in solution. nih.gov

Theoretical studies on energetic pyrazole derivatives have been conducted to predict their heats of formation and detonation performance. nih.gov These calculations, often performed using methods like DFT-B3LYP, provide insights into the stability and energy content of these compounds. nih.gov

The reaction mechanism of pyrazole formation through 1,3-dipolar cycloaddition has also been investigated using DFT. These studies suggest a one-step mechanism through an asynchronous transition state for the reaction between nitroethene and benzonitrile (B105546) N-oxides. researchgate.net

Table 2: Energetic Parameters from Theoretical Studies of Pyrazole Derivatives

| Compound Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Energetic pyrazole-pyridine derivatives | DFT-B3LYP/6-31G(d,p) | Prediction of heats of formation and detonation performance. | nih.gov |

| Pyrazole tautomers | MP2/aug-cc-pVDZ, B3LYP/6-311++G(d,p) | Water lowers the energetic barrier for proton transfer. | nih.gov |

| Nitro-substituted pyrazolines | DFT | Reaction proceeds via a one-step, asynchronous transition state. | researchgate.net |

Identification of Key Intermediates and Reaction Pathways

The synthesis of pyrazoles can proceed through various reaction pathways involving different key intermediates. The classical Knorr synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with hydrazine, which is thought to proceed through a monohydrazone intermediate that then cyclizes. mdpi.comrrbdavc.org

In the synthesis of pyrazoles from α,β-unsaturated ketones and hydrazine, pyrazoline intermediates are often formed, which are then oxidized to the corresponding pyrazoles. mdpi.comorientjchem.org Similarly, the reaction of β-arylchalcones with hydrogen peroxide forms epoxides, which upon treatment with hydrazine hydrate (B1144303) yield pyrazoline intermediates that are subsequently dehydrated to 3,5-diaryl-1H-pyrazoles. orientjchem.org

In a Ti-mediated synthesis, a 2-electron oxidized metallacycle was identified as the key species undergoing N-N reductive elimination to form the pyrazole ring. rsc.orgnih.gov Another pathway involves the reaction of diazo compounds with alkynes in a 1,3-dipolar cycloaddition, where nitrile imines can act as intermediates. rrbdavc.org

The isolation and characterization of intermediates, such as acyclic diacetate intermediates in the reaction of carbohydrate hydrazone derivatives, have provided direct evidence for the proposed reaction mechanisms. nih.gov

Table 3: Key Intermediates in Pyrazole Synthesis

| Synthetic Route | Key Intermediate(s) | Reference |

|---|---|---|

| Knorr Synthesis (1,3-dicarbonyl + hydrazine) | Monohydrazone | mdpi.comrrbdavc.org |

| From α,β-unsaturated ketones | Pyrazoline | mdpi.comorientjchem.org |

| From β-arylchalcones | Epoxide, Pyrazoline | orientjchem.org |

| Ti-mediated synthesis | 2-electron oxidized metallacycle | rsc.orgnih.gov |

| From diazo compounds and alkynes | Nitrile imine | rrbdavc.org |

| From carbohydrate hydrazones | Acyclic diacetate | nih.gov |

Solvent Effects and Catalytic Influence on Reaction Mechanisms

Solvents and catalysts play a pivotal role in directing the course and efficiency of pyrazole synthesis. The choice of solvent can affect reaction rates, yields, and even the regioselectivity of the reaction. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents like N,N-dimethylacetamide have been found to give better results than polar protic solvents like ethanol (B145695). mdpi.comnih.gov The use of a biphasic solvent system of toluene/water was found to be optimal for the synthesis of a pyrazole triflate, preventing hydrolysis of the triflate group. nih.gov

Catalysts are frequently employed to enhance the rate and selectivity of pyrazole synthesis. A variety of catalysts, including acids, bases, transition metals, and even organocatalysts, have been utilized. organic-chemistry.org For example, the cyclocondensation of diketones with hydrazine can be accelerated in an acidic medium. nih.gov Copper salts have been shown to be effective catalysts in the oxidative coupling reaction of phenylhydrazone and maleimide (B117702) to form pyrazoles. nih.gov In a study on catechol oxidation, copper complexes of pyrazole-based ligands showed significant catalytic activity, with the reaction rates being dependent on the solvent and the counter anion of the copper salt. bohrium.com

Furthermore, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been successfully used in solvent-free conditions to promote pyrazole synthesis, offering an environmentally friendly and efficient alternative. tandfonline.com The catalytic activity of protic pyrazole complexes has also been investigated, where the pyrazole NH group can act as a proton shuttle, promoting reactions like the heterolytic N-N bond cleavage of coordinated hydrazine. nih.gov

Table 4: Influence of Solvents and Catalysts on Pyrazole Synthesis

| Reaction | Solvent/Catalyst | Effect | Reference |

|---|---|---|---|

| Synthesis of 1-aryl-3,4,5-substituted pyrazoles | N,N-dimethylacetamide (aprotic dipolar solvent) | Higher yields compared to ethanol (protic solvent). | mdpi.comnih.gov |

| Synthesis of pyrazole triflate | Toluene/water (biphasic) | Optimal for preventing triflate hydrolysis. | nih.gov |

| Cyclocondensation of diketones with hydrazine | Acidic medium | Accelerates the reaction. | nih.gov |

| Oxidative coupling of phenylhydrazone and maleimide | CuCl (catalyst) | Effective catalysis leading to pyrazole formation. | nih.gov |

| Catechol oxidation | Copper complexes of pyrazole-based ligands | Significant catalytic activity. | bohrium.com |

| Solvent-free pyrazole synthesis | Tetrabutylammonium bromide (TBAB) | Increased reaction rate and yield. | tandfonline.com |

| Hydrazine disproportionation | Protic pyrazole complexes | Catalytic activity via proton-coupled electron transfer. | nih.gov |

Theoretical and Computational Investigations of 2 1h Pyrazol 3 Yl Propan 2 Amine

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. For 2-(1H-Pyrazol-3-yl)propan-2-amine, the interplay between the aromatic pyrazole (B372694) ring and the aliphatic amine-containing substituent dictates its electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity.

For pyrazole derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is a π*-antibonding orbital. The presence of an amino group, an electron-donating substituent, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. In contrast, electron-withdrawing groups would lower the HOMO energy and increase the gap.

| Parameter | Estimated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | -0.5 to 0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | Chemical reactivity and stability |

The charge distribution within a molecule provides insights into its polarity and the location of electron-rich and electron-poor regions. Mulliken population analysis is a computational method used to assign partial charges to individual atoms in a molecule. wikipedia.org For this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to carry negative partial charges due to their high electronegativity, making them nucleophilic centers. Conversely, the hydrogen atoms and the carbon atoms bonded to nitrogen are likely to have positive partial charges.

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. libretexts.orgwalisongo.ac.id These maps are valuable for predicting how molecules will interact with each other. libretexts.orgwalisongo.ac.id In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the lone pair of the amino group, highlighting these as sites for hydrogen bonding and protonation. The hydrogen atoms of the N-H bonds in the pyrazole and amino groups would exhibit positive potential.

| Atomic Region | Predicted Mulliken Charge | Predicted Electrostatic Potential | Chemical Implication |

|---|---|---|---|

| Pyrazole Ring Nitrogens | Negative | Negative (Red) | Nucleophilic, site for protonation and hydrogen bond acceptance |

| Amino Group Nitrogen | Negative | Negative (Red) | Nucleophilic, primary site for protonation |

| Pyrazole N-H Hydrogen | Positive | Positive (Blue) | Acidic proton, hydrogen bond donor |

| Amino Group Hydrogens | Positive | Positive (Blue) | Hydrogen bond donors |

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. wikipedia.org It is a measure of the intrinsic basicity of a molecule in the absence of solvent effects. Theoretical studies on a wide range of pyrazoles have shown that their proton affinities can vary significantly depending on the substituents. rsc.orgrsc.orgresearchgate.net For this compound, protonation is expected to occur preferentially at the amino group nitrogen due to its higher basicity compared to the pyrazole ring nitrogens. The isopropyl group, being electron-donating, will further enhance the basicity of the molecule.

The acidity of the pyrazole N-H proton can also be predicted computationally. The pKa value is a measure of acidity in solution. While specific experimental pKa values for this compound are not available, computational models can provide estimations. The acidity of the pyrazole N-H is generally low, but can be influenced by substituents.

| Parameter | Estimated Value | Description |

|---|---|---|

| Proton Affinity (PA) | ~950-1000 kJ/mol | Gas-phase basicity, reflecting the molecule's intrinsic ability to accept a proton. |

| pKa (Conjugate Acid) | ~9-10 | Acidity of the protonated amine, indicating the strength of the base in solution. |

| pKa (Pyrazole N-H) | ~14-15 | Acidity of the pyrazole N-H proton, indicating its weak acidic nature. |

Conformational Analysis and Stability

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. For this compound, conformational analysis involves studying the rotation around the single bond connecting the isopropylamine group to the pyrazole ring.

The rotation around the C-C single bond between the pyrazole ring and the isopropyl group can lead to different spatial arrangements of the atoms, known as conformers. These conformers will have different potential energies. Computational methods can be used to identify the most stable conformers (energy minima) and the energy barriers to rotation between them.

For this compound, the rotational barrier is expected to be relatively low, allowing for facile interconversion between different conformations at room temperature. nih.gov The most stable conformation will likely be one that minimizes steric hindrance between the bulky isopropyl group and the pyrazole ring. The presence of substituents on the pyrazole ring can influence the rotational barrier. nih.gov

| Parameter | Estimated Value | Description |

|---|---|---|

| Number of Stable Conformers | Multiple low-energy conformers | Reflects the flexibility of the molecule. |

| Rotational Barrier (C-C bond) | ~5-15 kcal/mol | Energy required to rotate the isopropylamine group relative to the pyrazole ring. |

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation and stability of a molecule. In this compound, there is a possibility of an intramolecular hydrogen bond forming between a hydrogen atom of the amino group and the pyridine-type nitrogen of the pyrazole ring. This interaction would lead to a more planar and rigid structure. The strength of such a hydrogen bond would depend on the geometry of the molecule and the distance between the donor and acceptor atoms. nih.gov

Pyrazole derivatives are known to exhibit tautomerism, which is the interconversion of constitutional isomers, usually by the migration of a proton. wikipedia.org For 3-aminopyrazoles, annular tautomerism is possible, where the proton on the pyrazole nitrogen can migrate to the other nitrogen atom, resulting in the 5-amino tautomer. nih.gov Computational studies have shown that for many 3(5)-aminopyrazoles, the 3-amino tautomer is more stable. nih.gov The presence of the bulky isopropyl group at the 3-position in this compound is likely to further favor the 3-amino tautomer to minimize steric interactions. The tautomeric equilibrium can be influenced by the solvent environment. nih.gov

| Phenomenon | Likelihood/Strength | Structural Implication |

|---|---|---|

| Intramolecular Hydrogen Bonding (NH2···Npyrazole) | Possible, but likely weak | May favor a specific conformer, leading to a more planar arrangement. |

| Annular Tautomerism (3-amino vs. 5-amino) | Equilibrium exists, favoring the 3-amino tautomer | The position of the amino group relative to the pyrazole ring nitrogens can vary. |

Computational Modeling of Reactivity and Selectivity

Computational chemistry is a powerful tool for studying reaction mechanisms and predicting the outcome of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation barriers, and understand the factors that control reaction rates and product distributions.

To investigate a chemical reaction computationally, the geometries of the reactants, products, intermediates, and transition states are optimized. The energies of these species are then calculated to determine the reaction's thermodynamic and kinetic profile. The energy difference between the reactants and the highest-energy transition state on the reaction coordinate represents the activation energy, which is the primary determinant of the reaction rate.

For this compound, one could simulate various reactions, such as electrophilic aromatic substitution on the pyrazole ring or N-alkylation at one of the ring nitrogens. For example, in an electrophilic substitution reaction, calculations would determine the structures and energies of the sigma-complex intermediates and the transition states leading to them for substitution at the C4 and C5 positions. The calculated activation energies would reveal the most favorable reaction pathway.

Many reactions involving substituted pyrazoles can yield multiple products, raising questions of regioselectivity or stereoselectivity. Computational modeling can predict the major product by comparing the activation energies of the competing reaction pathways. The pathway with the lowest activation energy barrier will be kinetically favored and is predicted to yield the major product. nih.gov

For this compound, a key regiochemical question in reactions like alkylation or acylation is whether the reaction occurs at the N1 or N2 position of the pyrazole ring. The electronic and steric properties of the substituents influence this outcome. Computational methods can quantify these effects by calculating the transition state energies for attack at each nitrogen atom. mdpi.com The nitrogen leading to the more stable transition state is the predicted site of reaction. This predictive capability is crucial for designing synthetic routes that selectively produce the desired isomer. nih.gov

Advanced Spectroscopic and Structural Elucidation of this compound

The following sections outline the principles of advanced analytical techniques that would be applied to elucidate the structure of this compound, and a general discussion of the expected findings based on the analysis of related pyrazole structures.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 1h Pyrazol 3 Yl Propan 2 Amine

Advanced Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups and can be influenced by the molecular environment, including hydrogen bonding.

The FT-IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent parts: the pyrazole ring, the primary amine group, and the propan-2-amine backbone.

Pyrazole Ring Vibrations : The pyrazole moiety gives rise to several characteristic vibrations. The N-H stretching vibration of the pyrazole ring is particularly sensitive to its environment. In the gas phase or dilute solutions, this appears as a sharp band at higher frequencies, while in the solid state, intermolecular hydrogen bonding causes this band to broaden and shift to a lower wavenumber, often in the 3200-2500 cm⁻¹ region. aip.org Ring stretching vibrations, involving C=C and C=N bonds, typically occur in the 1600–1500 cm⁻¹ range. nih.gov

Amine Group Vibrations : As a primary amine, the molecule will show two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. orgchemboulder.com The N-H bending vibration (scissoring) is expected as a sharp band between 1650-1580 cm⁻¹. orgchemboulder.comdocbrown.info A broad band resulting from N-H wagging can also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com The C-N stretching of the aliphatic amine is anticipated in the 1250-1020 cm⁻¹ region. orgchemboulder.comdocbrown.info

Alkyl Group Vibrations : The isopropyl group and the methylene (B1212753) bridge will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹.

Hydrogen Bonding : Hydrogen bonding significantly influences the vibrational spectra of pyrazoles. aip.orgresearchgate.net For this compound, extensive intermolecular hydrogen bonding is expected in the solid state, involving the pyrazole N-H proton as a donor and the lone pair of the other pyrazole nitrogen as an acceptor, forming cyclic dimers or linear chains. Additionally, the primary amine (-NH₂) group can participate in hydrogen bonding as both a donor and an acceptor. This extensive network of hydrogen bonds leads to significant broadening and red-shifting (a shift to lower frequency) of the N-H stretching bands, which can complicate the spectrum. aip.orgnih.gov The weakening of the N-H bond due to hydrogen bonding shifts its stretching frequency into a region where it can couple with overtones of other intramolecular vibrations, a phenomenon known as Fermi resonance, which adds further complexity to the spectrum. aip.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents predicted data based on the analysis of similar compounds and functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Pyrazole N-H | N-H Stretch (H-bonded) | 3200 - 2500 | Broad, Medium-Strong |

| Primary Amine N-H | Asymmetric & Symmetric Stretch | 3400 - 3250 | Two Bands, Weak-Medium |

| Primary Amine N-H | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Sharp |

| Pyrazole Ring | C=C, C=N Stretch | 1600 - 1500 | Medium |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Strong |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Weak-Medium |

To achieve unambiguous assignment of the vibrational modes observed in the FT-IR and Raman spectra, experimental data is often complemented by quantum chemical calculations. nih.govmdpi.com Density Functional Theory (DFT) is a commonly employed method for this purpose. nih.govasrjetsjournal.org

The process involves optimizing the molecular geometry of this compound and then calculating its harmonic vibrational frequencies at a specific level of theory, for instance, using the B3LYP functional with a 6-311+G** basis set. nih.govresearchgate.net The calculated frequencies are typically higher than the experimental ones due to the neglect of anharmonicity and other systematic errors in the calculation. To correct for this, the computed frequencies are uniformly scaled by an empirical scaling factor. nih.gov

The scaled theoretical frequencies can then be compared with the experimental FT-IR and Raman spectra. This comparison allows for a detailed and reliable assignment of each experimental band to a specific vibrational motion of the molecule. nih.gov Furthermore, computational analysis can predict the theoretical Raman activities and IR intensities, aiding in the interpretation of the relative peak heights in the experimental spectra. This combined experimental and theoretical approach is crucial for fully characterizing the vibrational properties of complex molecules like this compound. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule and elucidating its structure through controlled fragmentation. rsc.orgnih.gov When this compound is analyzed by HRMS, it is first ionized to form a molecular ion, [M]•+. The high-resolution capability allows for the measurement of this ion's mass with very high accuracy, confirming its elemental formula (C₆H₁₂N₃).

The energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, two primary fragmentation pathways are anticipated:

Alpha-Cleavage : This is a dominant fragmentation pathway for aliphatic amines. libretexts.org It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. In this molecule, the most likely alpha-cleavage event is the loss of a methyl radical (•CH₃) from the isopropyl moiety, leading to the formation of a stable, resonance-delocalized cation. This fragment is often the base peak (the most abundant ion) in the spectrum of aliphatic amines. libretexts.orgdocbrown.info

Pyrazole Ring Fragmentation : The pyrazole ring itself can fragment. Common fragmentation patterns for pyrazoles include the loss of a molecule of hydrogen cyanide (HCN) or rearrangements that lead to the expulsion of dinitrogen (N₂). rsc.org

By analyzing the precise masses of the fragment ions produced, HRMS can confirm their elemental compositions, allowing for the confident deduction of the fragmentation pathways. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound This table presents predicted data based on established fragmentation patterns for amines and pyrazoles.

| m/z (Mass/Charge) | Proposed Fragment Ion | Elemental Formula | Proposed Fragmentation Pathway |

|---|---|---|---|

| 139.1160 | [C₆H₁₃N₃]⁺ | C₆H₁₃N₃ | Molecular Ion [M+H]⁺ |

| 124.0926 | [C₅H₁₀N₃]⁺ | C₅H₁₀N₃ | Alpha-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion. |

| 97.0613 | [C₄H₇N₂]⁺ | C₄H₇N₂ | Cleavage of the C-C bond between the ring and the side chain. |

| 82.0562 | [C₄H₆N₂]⁺ | C₄H₆N₂ | Loss of the aminopropane group. |

Applications of 2 1h Pyrazol 3 Yl Propan 2 Amine in Contemporary Chemical Research

As a Ligand in Coordination Chemistry

The presence of two adjacent nitrogen atoms in the pyrazole (B372694) ring and the nitrogen atom of the amine group allows 2-(1H-Pyrazol-3-yl)propan-2-amine to function as a multidentate ligand, capable of forming stable complexes with a wide range of metal ions. The coordination chemistry of pyrazole derivatives has been a subject of intense study due to the diverse structures and properties of their metal complexes. researchgate.netacs.org

The synthesis of metal complexes with pyrazolyl-amine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit various coordination modes, primarily dictated by the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For this compound, several coordination behaviors can be anticipated. It can act as a bidentate chelating ligand, coordinating to a metal center through the pyridine-type nitrogen of the pyrazole ring and the amine nitrogen, forming a stable six-membered ring. uab.cat

Research on related pyrazole ligands functionalized with amine chains has demonstrated this chelation behavior with metals like palladium(II) and platinum(II). uab.cat In these cases, the metal center is typically coordinated by the pyrazolic nitrogen, the amine nitrogen, and two ancillary ligands (e.g., chloride ions) in a square planar geometry. uab.cat Furthermore, pyrazole-containing ligands can act as bridging units between two metal centers or form more complex polynuclear structures. researchgate.net The N-H group of the pyrazole ring can also be deprotonated, allowing the pyrazolate anion to act as a bridging or chelating ligand, further diversifying the possible coordination modes. researchgate.net

Table 1: Potential Coordination Modes of Pyrazolyl-Amine Ligands

| Coordination Mode | Description | Metal Center(s) | Example Ligand Type |

| Monodentate | Coordination through a single nitrogen atom (either pyrazole or amine). | 1 | Simple Pyrazole |

| Bidentate Chelate | Coordination through the pyrazole N2 and the side-chain amine nitrogen, forming a chelate ring. | 1 | (Alkylamino)pyrazole uab.cat |

| Bidentate Bridge | The pyrazole ring bridges two metal centers using both nitrogen atoms. | 2 | 2-(1H-pyrazol-3-yl) pyridine (B92270) researchgate.net |

| Tridentate Chelate | Coordination through both pyrazole nitrogens and the amine nitrogen (less common for this specific ligand). | 1 | Tris(pyrazolyl)methane eiu.edu |

The electronic, magnetic, and geometric properties of metal complexes are intrinsically linked to the nature of the ligand. The pyrazole motif is known to be a relatively weak donor, which can enhance the electrophilicity of the coordinated metal center, a crucial factor in catalysis. researchgate.net The coordination of this compound to a metal ion induces changes in the electronic environment, which can be probed by techniques like UV-Vis spectroscopy.

The geometry of the resulting complex is influenced by the coordination preferences of the metal ion and steric factors. For instance, complexes with 2-(1H-pyrazol-3-yl)pyridine have shown that distortions in the coordination geometry around a Cu(II) center can have cooperative effects on the antiferromagnetic strength of the system. researchgate.net The magnetic properties of these complexes are of significant interest, particularly for understanding magneto-structural correlations in dinuclear and polynuclear systems. researchgate.net The study of related phenoxido-bridged copper(II) complexes with pyrazolyl ligands has revealed weak antiferromagnetic interactions between the metal centers.

Table 2: Illustrative Geometric and Magnetic Properties of Related Pyrazole-Metal Complexes

| Complex | Metal Ion | Geometry | Key Bond Lengths / Angles | Magnetic Property |

| [Cu2(μ-L)2(HCOO)2(H2O)2] (L = 2-(1H-pyrazol-3-yl)pyridinate) | Cu(II) | Distorted Square Pyramidal | Cu-N(py) ~1.97 Å, Cu-N(pz) ~1.94 Å | Antiferromagnetic |

| [Cd(L1)2Cl2] (L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide) | Cd(II) | Distorted Octahedral | Cd-N ~2.4 Å, Cd-O ~2.3 Å | Diamagnetic |

| [Pd(pza)Cl]Y (pza = bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine) | Pd(II) | Square Planar | Pd-N(pz) ~2.03 Å, Pd-N(amine) ~2.07 Å | Diamagnetic |

Note: Data is illustrative and derived from studies on analogous ligand systems.

Metal complexes derived from pyrazole-based ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.net The versatility of these catalysts stems from the ability to fine-tune their steric and electronic properties by modifying the pyrazole ligand. researchgate.net

Complexes of ligands similar to this compound have shown promise in several key catalytic areas:

Olefin Oligomerization and Polymerization : Metal complexes with pyrazolyl ligands are used as catalysts for the oligomerization and polymerization of olefins like ethylene. eiu.eduresearchgate.net The weak donor ability of the pyrazole can increase the metal center's activity. researchgate.net

Carbon-Carbon Coupling Reactions : Palladium complexes featuring pyrazolyl ligands have been successfully employed in Suzuki cross-coupling reactions. researchgate.net

Hydrogenation and Dehydrogenation : Protic pyrazole complexes have been developed for catalytic hydrogenation and dehydrogenation reactions, including the evolution of hydrogen from formic acid. nih.gov

Hydroamination : Iridium(III) complexes with protic pyrazole ligands can catalyze the cyclization of aminoalkenes, demonstrating the cooperative role of the metal-ligand system. nih.gov

The combination of the pyrazole ring and the amine group in this compound could lead to metal-ligand bifunctional catalysts, where the pyrazole N-H proton plays a role in substrate activation. nih.gov

Table 3: Catalytic Applications of Pyrazole-Based Metal Complexes

| Catalytic Reaction | Metal | Ligand Type | Role of Ligand |

| Ethylene Oligomerization | Cr(II), Cr(III) | Phenyl-appended bis(pyrazolyl)methane | Steric and electronic tuning eiu.edu |

| Suzuki Cross-Coupling | Pd(II) | Hybrid benzimidazolium-pyrazolyl | Stabilization of active species researchgate.net |

| Hydrogenation of Ketones | Ru(II) | Bis(pyrazolyl)methane | Hemilabile coordination eiu.edu |

| Hydrogen Evolution | Ir(III) | 2-(1H-pyrazol-3-yl)pyridine | Proton-responsive (protic) nih.gov |

As a Building Block for Complex Organic Synthesis

Beyond its role as a ligand, this compound is a valuable building block for the synthesis of more elaborate molecular architectures, particularly those containing multiple heterocyclic rings. researchgate.net The pyrazole nucleus itself is a "privileged scaffold" in medicinal chemistry and materials science. nih.govmdpi.com

The functional groups present in this compound—the reactive N-H of the pyrazole, the adjacent ring carbons, and the primary amine—provide multiple points for synthetic elaboration. These sites can be exploited to construct fused heterocyclic systems, which are of great interest in pharmaceutical and materials chemistry. nih.govijtsrd.com

One common strategy involves the cyclocondensation of a 1,3-difunctional system with a bidentate nucleophile like hydrazine (B178648) to form the pyrazole ring initially. nih.govmdpi.com Once the pyrazole scaffold, such as in this compound, is formed, it can undergo further reactions. For example, the amine group can be reacted with diketones or other electrophiles to form new rings, while the pyrazole N-H can be alkylated or used in cyclization reactions. This approach has been used to synthesize a variety of fused systems, including:

Pyrazolo[3,4-d]pyrimidines researchgate.net

Pyrazolo[3,4-e] uab.cateiu.edudiazepines researchgate.net

Pyrazolo[1,5-a]pyrimidines mdpi.com

These synthetic strategies often involve cascade reactions where multiple bonds are formed in a single operation, providing efficient access to molecular complexity. frontiersin.org

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of macrocyclic and supramolecular structures. Macrocyclic ligands are crucial in coordination chemistry for their ability to encapsulate metal ions, leading to complexes with unique stability and reactivity.

The synthesis of such macrocycles could involve reacting two or more molecules of this compound with a suitable linking reagent that reacts with the amine groups. This would create a larger ring system where the pyrazole units are oriented inwards, creating a cavity lined with nitrogen donor atoms ready to bind a metal ion. Research on related bis(pyrazolyl)methane ligands has shown that self-assembly processes can lead to the formation of discrete macrocyclic compounds. eiu.edu Similarly, macrocyclic acylsulfonamides incorporating a pyrazole moiety have been developed as potent enzyme inhibitors, highlighting the importance of this scaffold in constructing large, functional molecules. nih.govmdpi.com The resulting pyrazole-containing macrocycles can serve as hosts in supramolecular chemistry or as components in the construction of coordination polymers and metal-organic frameworks. eiu.edu

Design of Chiral Auxiliaries and Reagents for Asymmetric Synthesis

The pyrazole framework is integral to the development of chiral ligands and auxiliaries for asymmetric synthesis, a field focused on the stereoselective creation of chiral molecules. publish.csiro.au Chiral pyrazole derivatives are employed as catalysts or directing groups to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Research has demonstrated the synthesis of chiral pyrazole-containing compounds that act as effective organocatalysts. For instance, chiral substituted pyrazole-3-carboxamides and related structures have been synthesized from chiral amino alcohols and investigated as organocatalysts in asymmetric aldol reactions, yielding products with significant enantiomeric excess. mjcce.org.mk

A key strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. One such approach involves tert-butanesulfinamide as a chiral auxiliary to synthesize novel chiral pyrazole derivatives. nih.gov The process typically involves the stereoselective addition of a nucleophile to a chiral sulfinyl imine, followed by further transformations to construct the final pyrazole-containing molecule. nih.gov The development of such synthetic routes is crucial for producing enantiopure compounds, which is particularly important in medicinal chemistry where different enantiomers can have vastly different biological activities. rwth-aachen.de The asymmetric synthesis of axially chiral arylpyrazoles has also been achieved through methods like dipeptide phosphonium salt catalysis, highlighting the versatility of the pyrazole core in creating complex chiral architectures. rsc.org

In Materials Science

The inherent properties of the pyrazole ring, including its ability to coordinate with metal ions and engage in hydrogen bonding, make it a highly valuable component in the design of advanced materials.

Pyrazole derivatives are extensively used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), a class of crystalline hybrid materials constructed from metal ions or clusters connected by organic ligands. digitellinc.com These materials are renowned for their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. rsc.org

The pyrazole moiety's nitrogen atoms act as effective coordination sites for various metal ions, such as Zn²⁺, Ni²⁺, and Co²⁺. rsc.orgrsc.orgacs.org This coordination leads to the formation of stable, porous, three-dimensional structures. For example, pyrazolate-based MOFs have been developed for the highly effective and rapid adsorption of iodine from aqueous solutions, a critical task in nuclear waste management. rsc.org Similarly, aluminum-based pyrazole dicarboxylate MOFs (e.g., MOF-303) have demonstrated high efficiency and selectivity in capturing formaldehyde, a common indoor air pollutant. researchgate.net The functionalization of the pyrazole ligand allows for the fine-tuning of the MOF's properties, such as pore size and chemical affinity, to target specific molecules. digitellinc.com

Table 1: Examples of Pyrazole-Based Metal-Organic Frameworks and Their Applications

| MOF Name/Type | Metal Ion | Pyrazole Ligand Type | Application |

| DZU-109 / DZU-110 | Zn²⁺ | Tris(4-(1H-pyrazol-4-yl)phenyl)amine (H₃TPPA) | Iodine capture from water rsc.org |

| [M(H₂mdp)(Ni(CN)₄)] | Co(II), Fe(II) | 4,4'-methylene-bis(3,5-dimethylpyrazole) (H₂mdp) | Selective gas separation (e.g., C₂H₂/CO₂, C₃H₆/C₃H₈) rsc.org |

| Al-3.5-PDA (MOF-303) | Al³⁺ | Pyrazole dicarboxylate | Selective capture of formaldehyde researchgate.net |

| AsCM-303 / AsCM-304 | Zn(II) / Ni(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA) | Potential for SO₂ sensing digitellinc.com |

The incorporation of pyrazole units into polymer structures leads to functional materials with enhanced properties and specific applications. Pyrazole-based monomers can be polymerized to create microporous organic polymers (MOPs) with high thermal stability and significant surface areas. acs.org These MOPs are effective in applications such as CO₂ capture, where the nitrogen atoms of the pyrazole rings provide CO₂-philic sites that enhance the material's affinity for the gas. acs.orgqub.ac.uk

Another approach involves using polymer-supported reagents for the synthesis of pyrazole derivatives. This solid-phase synthesis technique facilitates cleaner reactions, higher yields, and the creation of diverse compound libraries for screening purposes. Furthermore, pyrazole-modified monomers have been used in precipitation polymerization to create anisotropic microgels. The π–π stacking interactions between pyrazole groups guide the supramolecular self-assembly of the monomers, allowing for the tuning of microgel morphologies from spherical to dumbbell-like. researchgate.net

The ability of the pyrazole nucleus to coordinate with metal ions, often accompanied by a change in photophysical properties, makes it an excellent platform for designing chemosensors. nih.gov These sensors are molecules designed to selectively bind to a specific analyte (like a metal ion) and produce a detectable signal, such as a change in color or fluorescence. nih.govsemanticscholar.org

Pyrazole-based fluorescent sensors have been developed for the selective detection of a variety of metal cations, including Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. nih.govchemrxiv.orgsemanticscholar.org The sensing mechanism often involves a "turn-on" fluorescence response, where the sensor's fluorescence intensity increases significantly upon binding to the target ion. nih.govsemanticscholar.org This is frequently attributed to the inhibition of photoinduced electron transfer (PET) upon complexation. For instance, specific pyrazole derivatives have shown a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺ and a 30-fold increase at 465 nm for Fe³⁺, with very low limits of detection. nih.gov The selectivity of these sensors can be tuned by modifying the substituents on the pyrazole ring, which alters the electronic properties and coordination geometry of the sensor molecule. nih.gov

Table 2: Performance of Selected Pyrazole-Based Fluorescent Chemosensors

| Sensor Type | Target Analyte | Observed Signal | Limit of Detection (LoD) |

| Pyrazole Derivative 8 | Zn²⁺ | ~20x fluorescence increase at λem 480 nm nih.gov | Not specified |

| Pyrazole Derivative 9 | Fe³⁺ | ~30x fluorescence increase at λem 465 nm nih.gov | 0.025 µM nih.gov |

| Pyridine–pyrazole based | Al³⁺ | Colorimetric and fluorescent change nih.gov | Not specified |

| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL) | Cu²⁺ | Colorimetric change (brown solution) chemrxiv.org | Not specified |

Pyrazole derivatives have emerged as highly effective corrosion inhibitors, particularly for protecting metals like carbon steel in aggressive acidic environments. nih.govtandfonline.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. The effectiveness of pyrazole compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov

The adsorption process is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the pyrazole ring, and other functional groups in the molecule. nih.govacs.org These features allow the inhibitor molecules to interact with the vacant d-orbitals of iron atoms on the steel surface. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that pyrazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comsemanticscholar.org The inhibition efficiency of these compounds is dependent on their concentration, molecular structure, and the surrounding temperature, with some derivatives achieving efficiencies well above 90%. nih.govresearchgate.net The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. semanticscholar.orgeurjchem.com

Table 3: Inhibition Efficiency of Various Pyrazole Derivatives on Steel in 1 M HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (IE%) |

| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | 1 mM | 90.2% nih.gov |

| 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (P2) | 1 mM | 98.5% researchgate.net |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 1 mM | 90.1% acs.org |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 1 mM | 91.8% acs.org |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The pyrazole ring is a superb building block in this field due to its capacity for forming strong and directional hydrogen bonds and participating in π-π stacking interactions. nih.govnih.gov

Hydrogen Bonding Networks and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, stable, and ordered structures through non-covalent interactions is the foundation of self-assembly. Hydrogen bonding is a primary driver of these processes. The this compound molecule possesses distinct functional groups that can participate in intricate hydrogen bonding networks.

The pyrazole moiety itself is an excellent building block for supramolecular assemblies. It contains a pyrrole-type nitrogen atom (N-H) that acts as a hydrogen bond donor and a pyridine-type nitrogen atom that serves as a hydrogen bond acceptor. iucr.org This dual functionality allows pyrazole derivatives to form a variety of well-defined hydrogen-bonded motifs, such as dimers, trimers, tetramers, and extended one-dimensional chains (catemers). iucr.orgresearchgate.net The formation of these structures is a predictable outcome of the N-H···N interactions between pyrazole rings.

In addition to the pyrazole core, the tertiary amine group in this compound introduces another hydrogen bond acceptor site. Tertiary amines, while unable to act as hydrogen bond donors, readily accept protons from suitable donors. nih.gov This opens up the possibility for more complex and multi-dimensional hydrogen-bonded networks. For instance, the pyrazole N-H could form a hydrogen bond with the pyridine-type nitrogen of an adjacent pyrazole ring, while the tertiary amine could interact with a hydrogen bond donor from another molecule or a solvent molecule.

The presence of the gem-dimethyl groups on the carbon atom adjacent to the amine nitrogen introduces steric hindrance. This steric bulk can influence the directionality and accessibility of the nitrogen lone pair for hydrogen bonding, potentially leading to more controlled and predictable self-assembly patterns. rsc.org For example, the steric hindrance might favor the formation of discrete assemblies over extended polymeric chains. It could also lead to the formation of intramolecular hydrogen bonds between the pyrazole N-H and the tertiary amine nitrogen, although this would depend on the conformational flexibility of the propan-2-amine linker.

The interplay of the pyrazole's donor-acceptor system and the tertiary amine's acceptor capability, modulated by the steric influence of the gem-dimethyl groups, makes this compound a compelling candidate for the design of novel supramolecular architectures.

Table 1: Representative Hydrogen Bond Geometries in Self-Assembled Pyrazole Derivatives

Disclaimer: The following data is for analogous pyrazole-containing compounds and is provided to illustrate the typical parameters of hydrogen bonds in such systems, as specific crystallographic data for this compound is not available in the reviewed literature.

| Compound/Assembly | Hydrogen Bond Type | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |

| 4-Fluoro-1H-pyrazole Chain | N-H···N | 2.865(2) | 1.99(3) | 168(2) | iucr.org |

| 3-methyl-5-dihydro-1H-naphtho[1,2-d]pyrazole Dimer | N(+)-H···N | 2.714(3) | 1.63(3) | 169(3) | iucr.orgnih.gov |

| 3,5-Dimethyl-4-(4-aminophenyl)-1H-pyrazole Dimer | N-H···N | 2.968(3) | 2.11(3) | 175(3) | nih.gov |

| 3,5-Dimethyl-4-(4-methoxyphenyl)-1H-pyrazole Tetramer | N-H···N | 2.924(2) | 2.06(2) | 169(2) | nih.gov |

Host-Guest Chemistry and Molecular Encapsulation